molecular formula C27H33N5O2 B11313236 (4-Phenylpiperazin-1-yl)[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone

(4-Phenylpiperazin-1-yl)[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone

Cat. No.: B11313236
M. Wt: 459.6 g/mol
InChI Key: PMZTVBUDHJPBRS-UHFFFAOYSA-N
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Description

(4-Phenylpiperazin-1-yl)[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a quinoxaline moiety, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, followed by the introduction of the piperidine ring and finally the piperazine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazin-1-yl)[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated piperidine or piperazine rings.

Scientific Research Applications

(4-Phenylpiperazin-1-yl)[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Phenylpiperazin-1-yl)[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C27H33N5O2

Molecular Weight

459.6 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C27H33N5O2/c1-2-19-34-26-25(28-23-12-6-7-13-24(23)29-26)32-14-8-9-21(20-32)27(33)31-17-15-30(16-18-31)22-10-4-3-5-11-22/h3-7,10-13,21H,2,8-9,14-20H2,1H3

InChI Key

PMZTVBUDHJPBRS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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